Ethyl 2-(4-bromo-2-nitrophenoxy)acetate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-(4-bromo-2-nitrophenoxy)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO5/c1-2-16-10(13)6-17-9-4-3-7(11)5-8(9)12(14)15/h3-5H,2,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRRPEZQNZGHKTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=C(C=C(C=C1)Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Ethyl 2 4 Bromo 2 Nitrophenoxy Acetate
Exploration of Established and Novel Synthetic Pathways
The construction of the Ethyl 2-(4-bromo-2-nitrophenoxy)acetate molecule can be approached from different retrosynthetic disconnections, leading to several potential synthetic routes. The most common and practical approach involves forming the ether bond, while other strategies like ester formation are also theoretically viable.
The most established and widely utilized method for synthesizing aryl ethers, including this compound, is the Williamson ether synthesis. wikipedia.org This reaction follows an SN2 (bimolecular nucleophilic substitution) mechanism. wikipedia.org The synthesis involves the reaction of a phenoxide ion with an alkyl halide.
In the context of this compound, the synthesis commences with the deprotonation of 4-bromo-2-nitrophenol (B183274) using a suitable base to form the corresponding 4-bromo-2-nitrophenoxide anion. This phenoxide then acts as a nucleophile, attacking the electrophilic carbon of an ethyl haloacetate, such as ethyl bromoacetate (B1195939) or ethyl chloroacetate (B1199739), to displace the halide and form the desired ether linkage. wikipedia.org
The general reaction is as follows:
Step 1: Formation of the PhenoxideStep 2: Nucleophilic Attack on Ethyl Haloacetate
Common bases used for the deprotonation of the phenol (B47542) include alkali metal carbonates (e.g., potassium carbonate, cesium carbonate), hydroxides (e.g., sodium hydroxide), and hydrides (e.g., sodium hydride). masterorganicchemistry.comnumberanalytics.com The choice of base is critical and is often dependent on the reaction solvent and the reactivity of the substrates. numberanalytics.com Potassium carbonate is a mild and commonly used base for this transformation, particularly in polar aprotic solvents like acetone (B3395972) or dimethylformamide (DMF). chemspider.com
An alternative synthetic route involves forming the ester bond as the final key step. This approach would start from the corresponding carboxylic acid, 2-(4-bromo-2-nitrophenoxy)acetic acid.
Fischer Esterification: This classic method involves reacting the carboxylic acid with an excess of ethanol (B145695) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). masterorganicchemistry.com The reaction is an equilibrium process, and to drive it towards the product, ethanol is typically used as the solvent, and water is removed as it is formed, often using a Dean-Stark apparatus. masterorganicchemistry.comyoutube.com
Transesterification: If a different ester of 2-(4-bromo-2-nitrophenoxy)acetic acid (for example, the methyl ester) were available, this compound could be synthesized via transesterification. masterorganicchemistry.com This reaction involves treating the starting ester with ethanol in the presence of either an acid or a base catalyst. masterorganicchemistry.comscielo.br To ensure a high yield of the ethyl ester, a large excess of ethanol is used to shift the equilibrium position. masterorganicchemistry.com
Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that incorporates portions of all reactants, offer significant advantages in terms of efficiency and atom economy. While specific MCRs for the direct synthesis of this compound are not extensively documented, a hypothetical approach could be envisioned. Such a reaction might involve the one-pot combination of 4-bromo-2-nitrophenol, an ethyl glyoxylate (B1226380) derivative, and a third component in a reaction that sequentially forms the C-O ether bond and establishes the acetate (B1210297) structure. The development of such a pathway would represent a novel and highly efficient approach to this class of compounds.
Optimization of Reaction Parameters and Yield Enhancement
To maximize the yield and purity of this compound, careful optimization of various reaction parameters is essential. This includes the selection of appropriate catalysts, solvents, and other reaction conditions.
In the Williamson ether synthesis, particularly when using solid bases like potassium carbonate in a solid-liquid system, the reaction rate can be slow due to the low solubility of the phenoxide salt in the organic solvent. To overcome this, phase-transfer catalysis (PTC) is a highly effective technique. ijche.comcrdeepjournal.org
A phase-transfer catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt (e.g., tetrabutylammonium (B224687) bromide, benzyltriethylammonium chloride), facilitates the transfer of the phenoxide anion from the solid or aqueous phase into the organic phase where the ethyl haloacetate is dissolved. wikipedia.org This increases the concentration of the nucleophile in the organic phase, thereby accelerating the SN2 reaction significantly. ijche.comijche.com Studies on analogous syntheses have shown that PTC can dramatically improve reaction rates and yields under milder conditions. ijche.com
Additionally, the use of iodide salts, such as potassium iodide (KI), as a promoter can enhance the reaction rate when using ethyl chloroacetate. The iodide ion can undergo a Finkelstein reaction with the chloroacetate to form the more reactive ethyl iodoacetate in situ, which is then more readily attacked by the phenoxide nucleophile.
The choice of solvent is paramount in the Williamson ether synthesis, as it is an SN2 reaction. The ideal solvent should be able to dissolve the reactants but should not solvate the nucleophile so strongly as to reduce its reactivity. For this reason, polar aprotic solvents are generally preferred. masterorganicchemistry.comnumberanalytics.com Solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile (B52724) (MeCN) are excellent choices because they can solvate the cation (e.g., K⁺) of the phenoxide salt, leaving the phenoxide anion relatively "naked" and highly nucleophilic. numberanalytics.com
In contrast, polar protic solvents like ethanol or water are generally avoided as they can solvate the phenoxide anion through hydrogen bonding, which stabilizes it and reduces its nucleophilicity, leading to slower reaction rates. francis-press.com The choice of solvent can also influence the selectivity of the reaction. For phenols that have multiple potential nucleophilic sites, the solvent can affect the ratio of O-alkylation (ether formation) to C-alkylation (formation of a new C-C bond on the ring). For instance, switching from methanol (B129727) to acetonitrile has been shown to significantly improve the O-alkylation to C-alkylation product ratio in related reactions. aiche.org As 4-bromo-2-nitrophenol does not present significant regioselectivity issues for this specific reaction, the primary role of the solvent is to maximize the reaction rate and yield.
The table below illustrates the typical effect of solvent choice on the yield of phenoxyacetate (B1228835) synthesis via the Williamson reaction, based on findings from analogous systems.
| Solvent | Solvent Type | Typical Relative Yield | Rationale for Performance |
|---|---|---|---|
| Dimethylformamide (DMF) | Polar Aprotic | Excellent | High boiling point, effectively solvates cations, enhances nucleophilicity of the phenoxide. numberanalytics.com |
| Acetonitrile (MeCN) | Polar Aprotic | Very Good | Effectively solvates cations, good for reactions at moderate temperatures. aiche.org |
| Acetone | Polar Aprotic | Good | Lower boiling point, but effective for many Williamson syntheses with reactive substrates. chemspider.com |
| Ethanol (EtOH) | Polar Protic | Poor to Moderate | Solvates the phenoxide anion via hydrogen bonding, reducing its nucleophilicity. francis-press.com |
Kinetic Studies and Reaction Monitoring for Process Control
The rate of synthesis of aryloxyacetates, such as this compound, is influenced by several factors including the nature of the substituents on the phenol, the solvent, and the temperature. Kinetic studies of similar reactions, such as the reaction of ethyl bromoacetate with substituted phenoxyacetate ions, reveal that the reaction follows second-order kinetics, being first order with respect to each reactant. ias.ac.in
Electron-withdrawing groups on the phenoxide ion, such as the nitro and bromo groups in 4-bromo-2-nitrophenol, are expected to decrease the nucleophilicity of the phenoxide oxygen, thereby slowing down the reaction rate compared to unsubstituted phenol. Conversely, electron-donating groups would accelerate the reaction. ias.ac.in The Hammett equation can be used to correlate the reaction rates with the electronic properties of the substituents. A negative rho (ρ) value in such studies indicates that the reaction is favored by electron-donating groups. ias.ac.in For instance, a study on substituted phenoxyacetate ions reacting with ethyl bromoacetate reported negative ρ values, confirming that electron-releasing substituents on the benzene (B151609) ring facilitate the reaction. ias.ac.in
Table 1: Illustrative Second-Order Rate Constants for the Reaction of Substituted Phenoxyacetate Ions with Ethyl Bromoacetate in 90% Aqueous Acetone
| Substituent (X) in X-C₆H₄-O-CH₂-COO⁻ | k₂ at 30°C (M⁻¹s⁻¹) | k₂ at 35°C (M⁻¹s⁻¹) | k₂ at 40°C (M⁻¹s⁻¹) |
| p-OCH₃ | 0.00098 | 0.00135 | 0.00182 |
| p-CH₃ | 0.00081 | 0.00112 | 0.00151 |
| H | 0.00062 | 0.00085 | 0.00115 |
| p-Cl | 0.00045 | 0.00063 | 0.00086 |
| m-Cl | 0.00038 | 0.00053 | 0.00072 |
| p-NO₂ | 0.00021 | 0.00030 | 0.00042 |
Data extrapolated from a study on substituted phenoxyacetate ions to illustrate substituent effects. ias.ac.in
For effective process control, real-time monitoring of the reaction is crucial. Techniques such as in-situ Fourier Transform Infrared (FT-IR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for this purpose. bruker.com FT-IR can be used to monitor the disappearance of the phenolic O-H stretch and the appearance of the ether C-O stretch, providing real-time data on the reaction progress. bruker.com Online flow NMR can also be employed to track the concentrations of reactants and products, offering detailed mechanistic insights. bruker.com Chromatographic methods like Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are also commonly used to monitor the reaction's completion. mdpi.comyu.edu.jo
Green Chemistry Principles in the Synthesis of this compound
The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the process by minimizing waste, using safer solvents, and improving energy efficiency.
Solvent-Free and Microwave-Assisted Synthetic Protocols
Traditional Williamson ether synthesis often employs volatile organic solvents. A greener alternative is the use of solvent-free reaction conditions or more environmentally benign solvents like water. organic-chemistry.orggoogle.com Mechanochemical methods, where the reaction is carried out by grinding the solid reactants together, can also be a solvent-free option. google.com
Microwave-assisted synthesis has emerged as a valuable technique in green chemistry, often leading to significantly reduced reaction times, higher yields, and cleaner reactions compared to conventional heating methods. nih.govnih.gov The application of microwave irradiation to the synthesis of this compound could potentially accelerate the reaction between 4-bromo-2-nitrophenoxide and ethyl bromoacetate, reducing the need for high temperatures and long reaction times. nih.gov Microwave heating can be particularly effective in polar reaction mixtures. mdpi.com
Sustainable Catalysis and Atom Economy Considerations
While the traditional Williamson ether synthesis does not typically require a catalyst other than a base, the exploration of catalytic systems can offer greener alternatives. For instance, phase-transfer catalysts can be employed to facilitate the reaction between the aqueous phenoxide phase and the organic alkyl halide phase, improving efficiency and reducing the need for harsh conditions. francis-press.com The development of recyclable and reusable catalysts is a key aspect of sustainable catalysis. numberanalytics.comresearchgate.net
Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. rsc.org The atom economy for the synthesis of this compound via the Williamson ether synthesis can be calculated as follows:
Reaction: C₆H₄BrNO₃ + C₄H₇BrO₂ + K₂CO₃ → C₁₀H₁₀BrNO₄ + KBr + KHCO₃ (4-bromo-2-nitrophenol) + (ethyl bromoacetate) + (potassium carbonate) → (this compound) + (potassium bromide) + (potassium bicarbonate)
Table 2: Atom Economy Calculation for the Synthesis of this compound
| Reactant/Product | Molecular Formula | Molecular Weight ( g/mol ) |
| 4-bromo-2-nitrophenol | C₆H₄BrNO₃ | 218.01 |
| Ethyl bromoacetate | C₄H₇BrO₂ | 167.00 |
| Potassium carbonate | K₂CO₃ | 138.21 |
| Total Mass of Reactants | 523.22 | |
| This compound | C₁₀H₁₀BrNO₄ | 288.10 |
| Atom Economy (%) | 55.06% |
The calculated atom economy of approximately 55% indicates that a significant portion of the reactant atoms end up as by-products. Improving the atom economy could involve exploring alternative synthetic routes that minimize the formation of inorganic salts. rsc.org
By-product Minimization and Waste Stream Management
The primary by-products in the synthesis of this compound are inorganic salts, such as potassium bromide and potassium bicarbonate, which are formed from the base used and the leaving group of the alkyl halide. wikipedia.org While these salts are generally of low toxicity, their disposal in large quantities can be an environmental concern.
Effective waste stream management in pharmaceutical synthesis involves a hierarchical approach of prevention, minimization, reuse, recycling, and finally, safe disposal. researchgate.net In this specific synthesis, strategies for by-product minimization could include:
Alternative reagents: Exploring alkylating agents with leaving groups that can be more easily recycled or have lower environmental impact. numberanalytics.com
The waste stream will also contain residual organic solvents if used. Choosing greener solvents and implementing efficient solvent recovery and recycling systems are crucial for minimizing the environmental footprint of the process. wisdomlib.org The principles of a circular economy, where waste from one process can be a raw material for another, are increasingly being applied to pharmaceutical manufacturing to create more sustainable processes. longdom.orgmdpi.com
Advanced Spectroscopic and Crystallographic Characterization of Ethyl 2 4 Bromo 2 Nitrophenoxy Acetate
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination
HRMS is used to determine the exact mass of a molecule with high precision, which allows for the calculation of its elemental formula. For Ethyl 2-(4-bromo-2-nitrophenoxy)acetate (C₁₀H₁₀BrNO₅), the theoretical monoisotopic mass can be calculated. This experimental confirmation of the molecular formula is a critical piece of evidence in structural characterization.
Interactive Data Table: HRMS Data
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₀H₁₀BrNO₅ |
| Calculated Monoisotopic Mass | 304.9740 u |
| Expected Ion (ESI+) | [M+H]⁺, [M+Na]⁺ |
Tandem mass spectrometry (MS/MS) provides information about the structure of the molecule by analyzing its fragmentation pattern. The presence of bromine is a key feature, as it will produce a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments, with two peaks of nearly equal intensity separated by 2 mass units (⁷⁹Br and ⁸¹Br).
A plausible fragmentation pathway could involve:
Initial loss of an ethoxy radical (•OCH₂CH₃, 45 u) from the ester.
Cleavage of the ester side chain, leading to a [M - OCH₂COOC₂H₅]⁺ ion.
Loss of ethylene (B1197577) (C₂H₄, 28 u) from the ethyl group via a McLafferty rearrangement.
Cleavage of the ether bond, separating the substituted phenyl ring from the acetate (B1210297) group.
Vibrational Spectroscopy (Infrared and Raman)
Vibrational spectroscopy provides information about the functional groups present in a molecule.
Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands for the various functional groups.
C=O Stretch: A strong, sharp absorption band around 1750-1770 cm⁻¹ is characteristic of the ester carbonyl group.
NO₂ Stretches: Two strong bands are expected for the nitro group: an asymmetric stretch around 1520-1540 cm⁻¹ and a symmetric stretch around 1340-1360 cm⁻¹.
C-O Stretches: Absorptions for the C-O bonds of the ester and ether linkages would be observed in the 1050-1300 cm⁻¹ region.
Aromatic Region: Bands corresponding to aromatic C=C stretching would appear in the 1450-1600 cm⁻¹ range, and aromatic C-H stretching would be seen just above 3000 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy would provide complementary vibrational data. It is particularly sensitive to symmetric vibrations and non-polar bonds, offering additional confirmation of the aromatic ring structure and the nitro group's symmetric stretch.
Interactive Data Table: Predicted IR Absorption Bands This table contains predicted absorption frequencies based on typical values for the functional groups.
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |
|---|---|---|
| Aromatic C-H Stretch | 3050-3100 | Medium |
| Aliphatic C-H Stretch | 2850-3000 | Medium |
| Ester C=O Stretch | 1760 | Strong |
| Aromatic C=C Stretch | 1450-1600 | Medium-Strong |
| Asymmetric NO₂ Stretch | 1530 | Strong |
| Symmetric NO₂ Stretch | 1350 | Strong |
| Ether/Ester C-O Stretch | 1050-1300 | Strong |
Correlation of Experimental Frequencies with Computational Predictions
The correlation of experimental vibrational frequencies with those predicted by computational methods, such as Density Functional Theory (DFT), is a powerful tool for the definitive assignment of spectral bands. This process involves optimizing the molecular geometry of this compound and calculating its harmonic vibrational frequencies. However, without the corresponding experimental FT-IR and Raman data to serve as a benchmark, a meaningful computational analysis and the creation of a comparative data table are not feasible.
Single Crystal X-ray Diffraction (SCXRD) and Solid-State Structural Analysis
The determination of the precise three-dimensional arrangement of atoms and molecules in the solid state is accomplished through single-crystal X-ray diffraction (SCXRD). This technique provides invaluable information on molecular conformation, bond lengths, bond angles, and intermolecular interactions.
Determination of Crystal Structure, Absolute Configuration, and Molecular Conformation
No published crystal structure for this compound is available in crystallographic databases. Consequently, critical details regarding its crystal system, space group, unit cell dimensions, absolute configuration, and the specific conformation adopted by the molecule in the solid state remain unknown.
Analysis of Intermolecular Interactions: Hydrogen Bonding, Halogen Bonding, π-π Stacking
A thorough analysis of the intermolecular forces that govern the crystal packing of this compound is contingent upon the availability of its crystal structure. Such an analysis would investigate the presence and geometry of potential weak hydrogen bonds, halogen bonds involving the bromine atom, and π-π stacking interactions between the aromatic rings. In the absence of crystallographic data, a data table summarizing these interactions cannot be generated.
Chemical Reactivity and Organic Transformations Involving Ethyl 2 4 Bromo 2 Nitrophenoxy Acetate
Reactivity at the Ester Functional Group
The ester functional group in Ethyl 2-(4-bromo-2-nitrophenoxy)acetate is a primary site for nucleophilic acyl substitution, enabling its conversion into a variety of other functional derivatives.
Transesterification is a fundamental process for converting one ester into another by exchanging the alkoxy group. masterorganicchemistry.com For this compound, this can be achieved under either acidic or basic conditions. masterorganicchemistry.com
Under acidic catalysis, the carbonyl oxygen is protonated, enhancing its electrophilicity and rendering it susceptible to nucleophilic attack by an alcohol. To drive the reaction to completion, the alcohol reactant is typically used in large excess, often as the solvent. masterorganicchemistry.com
Base-catalyzed transesterification involves the direct attack of an alkoxide or amine nucleophile on the ester carbonyl, proceeding through a tetrahedral intermediate. masterorganicchemistry.com This method is also highly effective. Research on the transesterification of methyl 2-nitroacetate has shown that various alcohols can be used to form different esters, a reaction that is applicable to similar structures. researchgate.net The reaction of aryl esters with phenols, while challenging, can be catalyzed by earth-abundant metal catalysts like potassium carbonate. rsc.org
The general scheme for these transformations is as follows:
Table 1: Transesterification and Aminolysis Reactions
| Nucleophile | Catalyst | Product |
| Methanol (B129727) (CH₃OH) | H⁺ or CH₃O⁻ | Mthis compound |
| Isopropanol ((CH₃)₂CHOH) | H⁺ or (CH₃)₂CHO⁻ | Isopropyl 2-(4-bromo-2-nitrophenoxy)acetate |
| Benzyl Alcohol (C₆H₅CH₂OH) | H⁺ or C₆H₅CH₂O⁻ | Benzyl 2-(4-bromo-2-nitrophenoxy)acetate |
| Ammonia (NH₃) | (Heat) | 2-(4-bromo-2-nitrophenoxy)acetamide |
| Methylamine (CH₃NH₂) | (Heat) | N-methyl-2-(4-bromo-2-nitrophenoxy)acetamide |
The ethyl ester can be readily hydrolyzed to its corresponding carboxylic acid, 2-(4-bromo-2-nitrophenoxy)acetic acid. This transformation is most commonly and efficiently carried out via saponification, using a strong base such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) in an aqueous or mixed aqueous-organic solvent system. The reaction proceeds through nucleophilic attack of the hydroxide ion on the ester carbonyl.
The resulting carboxylate salt is then neutralized with a strong acid (e.g., HCl) in a separate workup step to yield the free carboxylic acid. Studies on the hydrolysis of similar activated esters, such as p-nitrophenyl acetate (B1210297), are well-documented and often serve as models for esterase activity due to the chromophoric nature of the p-nitrophenolate leaving group. acs.orgresearchgate.netnih.gov The presence of the electron-withdrawing nitro group can influence the rate of hydrolysis. Once formed, 2-(4-bromo-2-nitrophenoxy)acetic acid becomes a versatile intermediate for further derivatization, such as conversion to acid chlorides, amides, or other esters. A patent describes the synthesis of the related 4-bromo-2-nitrophenylacetic acid, highlighting its utility as a synthetic intermediate. google.com
Selective reduction of the ester group in this compound to the corresponding primary alcohol, 2-(4-bromo-2-nitrophenoxy)ethanol, or to the aldehyde, is a significant synthetic challenge. The difficulty arises from the presence of the nitro group, which is highly susceptible to reduction.
Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are non-selective and would readily reduce both the ester and the nitro group. harvard.eduacs.org Milder reagents such as sodium borohydride (B1222165) (NaBH₄) are generally unreactive towards esters under standard conditions, although their reactivity can be enhanced. acs.org However, attempts to use NaBH₄ for selective ester reduction in similar nitro-substituted compounds have often resulted in the preferential reduction of the nitro group or, in some cases, reduction of the ester while the nitro group remains intact, depending on the specific substrate and conditions. thieme-connect.com
Therefore, achieving selective reduction of the ester requires carefully chosen reagents that can differentiate between the two functional groups. This transformation remains a complex task, often necessitating protecting group strategies or specialized, chemoselective reducing agents that are not commonly available.
Transformations of the Nitro Group
The nitro group is a key functional handle, serving both as an activating group for the aromatic ring and as a precursor to various other nitrogen-containing functionalities.
The selective reduction of the nitro group to an amine is a well-established and crucial transformation, yielding Ethyl 2-(2-amino-4-bromophenoxy)acetate. This product is a valuable intermediate for the synthesis of heterocycles and other complex molecules. High chemoselectivity is required to reduce the nitro group without affecting the ester or the aryl bromide.
Several methods have proven effective for this purpose:
Metal-Promoted Sodium Borohydride: A combination of sodium borohydride (NaBH₄) and a transition metal salt, such as iron(II) chloride (FeCl₂), has been shown to be a highly efficient and selective system for reducing aromatic nitro groups in the presence of ester functionalities. thieme-connect.comresearchgate.netbohrium.com This method is practical and provides excellent yields. researchgate.net
Metal and Acid: Classic reduction conditions, such as using iron powder in acetic acid (Fe/AcOH), are effective for converting nitroarenes to anilines and are compatible with ester groups. researchgate.netyu.edu.jo Tin (Sn) or zinc (Zn) in the presence of a strong acid like HCl are also commonly used.
Catalytic Hydrogenation: Hydrogenation using a metal catalyst such as Palladium on carbon (Pd/C) or Platinum(IV) oxide (PtO₂) with hydrogen gas (H₂) is a clean and effective method. These conditions typically leave ester and aryl halide bonds intact.
Hydrazine-based Reagents: Hydrazine hydrate (B1144303) in the presence of a catalyst like Raney Nickel or in combination with metal powders like zinc or magnesium has been used for selective nitro group reductions. niscpr.res.in
Depending on the specific reducing agent and reaction conditions, the reduction can be stopped at intermediate stages to yield hydroxylamine (B1172632) or azoxy derivatives.
Table 2: Selective Reduction of the Nitro Group
| Reagent / Conditions | Major Product |
| NaBH₄ / FeCl₂ in THF | Ethyl 2-(2-amino-4-bromophenoxy)acetate |
| Fe / CH₃COOH | Ethyl 2-(2-amino-4-bromophenoxy)acetate |
| H₂ / Pd-C | Ethyl 2-(2-amino-4-bromophenoxy)acetate |
| Zn / NH₄Cl | Ethyl 2-(2-amino-4-bromophenoxy)acetate |
| Controlled reduction (e.g., Zn/H₂O) | Ethyl 2-(4-bromo-2-hydroxylaminophenoxy)acetate |
The aromatic ring of this compound is activated towards nucleophilic aromatic substitution (SₙAr). This is due to the strong electron-withdrawing nature of the nitro group, which is positioned ortho to both the ether linkage and the bromine atom. This positioning is critical, as it allows for the stabilization of the negative charge in the Meisenheimer complex intermediate through resonance. libretexts.orglibretexts.org
In this system, the bromine atom serves as a good leaving group. The reaction is initiated by the attack of a nucleophile at the carbon atom bearing the bromine. The presence of the ortho-nitro group significantly lowers the energy barrier for this addition, which is typically the rate-limiting step. nih.gov A wide range of nucleophiles can displace the bromide, leading to a variety of substituted products. This makes the SₙAr reaction a powerful tool for introducing new functional groups at the C4 position of the aromatic ring.
Table 3: Potential Nucleophilic Aromatic Substitution (SₙAr) Reactions
| Nucleophile | Product |
| Sodium Methoxide (NaOCH₃) | Ethyl 2-(4-methoxy-2-nitrophenoxy)acetate |
| Sodium Azide (NaN₃) | Ethyl 2-(4-azido-2-nitrophenoxy)acetate |
| Piperidine | Ethyl 2-(2-nitro-4-(piperidin-1-yl)phenoxy)acetate |
| Sodium Thiophenoxide (NaSPh) | Ethyl 2-(2-nitro-4-(phenylthio)phenoxy)acetate |
| Potassium Cyanide (KCN) | Ethyl 2-(4-cyano-2-nitrophenoxy)acetate |
Reactions Involving the Bromine Substituent on the Aromatic Ring
The bromine atom at the C4 position of the aromatic ring serves as a key functional handle for various carbon-carbon and carbon-heteroatom bond-forming reactions, particularly through transition metal catalysis.
Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Heck, Sonogashira, Negishi)
Palladium-catalyzed cross-coupling reactions are powerful tools for functionalizing aryl halides. This compound is a suitable substrate for such transformations, where the carbon-bromine bond is selectively activated by a palladium catalyst to couple with a range of nucleophilic partners.
Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. organic-chemistry.org For a substrate like this compound, this allows for the introduction of various aryl, heteroaryl, or alkyl groups at the C4 position. The reaction is valued for its mild conditions and tolerance of a wide array of functional groups, including the nitro and ester moieties present in the substrate. organic-chemistry.org
Heck Reaction: The Heck reaction couples the aryl bromide with an alkene to form a substituted alkene, under the influence of a palladium catalyst and a base. organic-chemistry.orgwikipedia.orgyoutube.com This transformation would yield a 4-alkenyl-2-nitrophenoxyacetate derivative, providing a route to extend the carbon framework with unsaturated systems. The reaction mechanism involves oxidative addition of the aryl bromide to a Pd(0) species, followed by migratory insertion of the alkene and subsequent β-hydride elimination. youtube.comnih.govlibretexts.org
Sonogashira Coupling: This coupling reaction introduces an alkyne moiety onto the aromatic ring by reacting the aryl bromide with a terminal alkyne. wikipedia.org The reaction is typically co-catalyzed by palladium and copper(I) salts and requires a base. wikipedia.orgorganic-chemistry.orglibretexts.org Research has shown that alkyl 2-(2-bromophenoxy)acetates can undergo a domino intermolecular Sonogashira coupling followed by intramolecular cyclization to form substituted benzo[b]furans. organic-chemistry.org This indicates the feasibility of using this compound in similar transformations to synthesize complex heterocyclic structures.
Negishi Coupling: The Negishi coupling utilizes an organozinc reagent as the nucleophilic partner to couple with the aryl bromide. wikipedia.orgillinois.edu This reaction is known for its high reactivity and functional group tolerance. wikipedia.org Palladium or nickel catalysts can be employed to facilitate the C-C bond formation. wikipedia.orgscispace.com The reaction proceeds under mild conditions and would allow for the introduction of alkyl, alkenyl, aryl, or alkynyl groups at the bromine-substituted position. nih.gov
Below is a table summarizing typical conditions for these cross-coupling reactions with substrates analogous to this compound.
| Reaction | Coupling Partner | Catalyst System | Base | Solvent | Typical Product |
| Suzuki | Arylboronic acid | Pd(OAc)₂, PPh₃ | K₂CO₃ | Toluene/H₂O | Ethyl 2-(4-aryl-2-nitrophenoxy)acetate |
| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂, P(o-tolyl)₃ | Et₃N | DMF | Ethyl 2-(2-nitro-4-styrylphenoxy)acetate |
| Sonogashira | Terminal Alkyne | Pd(PPh₃)₂Cl₂, CuI | Et₃N | THF | Ethyl 2-(4-(alkynyl)-2-nitrophenoxy)acetate |
| Negishi | Organozinc reagent | Pd(PPh₃)₄ | - | THF | Ethyl 2-(4-alkyl/aryl-2-nitrophenoxy)acetate |
Directed Ortho-Metallation and Lithiation Strategies
Directed ortho-metalation (DoM) is a powerful technique for regioselective functionalization of aromatic rings. wikipedia.org The strategy relies on a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. organic-chemistry.orgbaranlab.orgharvard.edu
In this compound, several factors influence the outcome of lithiation:
Directing Groups: The ether oxygen and the nitro group can act as DMGs. The ether is a moderate DMG, directing lithiation to the C3 position. wikipedia.org The nitro group is a strong directing group but can also react with the organolithium reagent.
Acidic Protons: The nitro group at C2 strongly acidifies the proton at C3, making it susceptible to deprotonation.
Lithium-Halogen Exchange: The presence of a bromine atom introduces a competing pathway: lithium-halogen exchange. uwindsor.ca This process is often very fast for aryl bromides, leading to the formation of an aryllithium species at C4, where the bromine was formerly located.
Given these competing factors, treating this compound with a strong lithium base like n-butyllithium would likely result in a mixture of products. The major pathway is expected to be lithium-bromine exchange due to its typically rapid rate, yielding the 4-lithio-2-nitrophenoxyacetate intermediate. This intermediate can then be trapped with various electrophiles to introduce a substituent at the C4 position.
To favor ortho-lithiation at C3, one might employ sterically hindered lithium amide bases (e.g., LDA) at low temperatures, which can sometimes favor deprotonation over halogen exchange. However, the high acidity of the C3 proton adjacent to the nitro group makes it the most probable site for deprotonation if lithium-halogen exchange can be suppressed.
Nucleophilic Aromatic Substitution (SNAr) with Diverse Nucleophiles
Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides, proceeding through an addition-elimination mechanism. eijas.com The reaction requires the presence of strong electron-withdrawing groups positioned ortho and/or para to the leaving group. youtube.com
In the structure of this compound, the leaving group under consideration is the bromine atom at C4. The primary electron-withdrawing group is the nitro substituent at C2. For the bromine at C4 to be an effective leaving group in an SNAr reaction, it needs activation from electron-withdrawing groups at its ortho (C3, C5) or para (C1, which is the ether linkage) positions.
In this molecule, the nitro group is meta to the bromine atom. Therefore, it does not provide the necessary electronic activation for nucleophilic attack at C4. Consequently, direct SNAr reactions where bromine acts as the leaving group are electronically disfavored and not expected to proceed under standard conditions. The molecule is not suitably substituted for the bromine atom to be readily displaced by common nucleophiles like amines, alkoxides, or thiols via the SNAr mechanism. For this reaction to be feasible, an additional strong electron-withdrawing group would need to be present at the C3 or C5 position.
Chemical Modifications of the Phenoxy Ether Linkage
The ether bond in this compound represents another site for chemical transformation, primarily through cleavage reactions.
Cleavage Reactions and Their Mechanistic Studies
The cleavage of aryl alkyl ethers is a well-established transformation in organic synthesis. numberanalytics.comacs.org The most common method involves treatment with strong protic acids, particularly hydrobromic acid (HBr) or hydroiodic acid (HI). pearson.comlibretexts.orglibretexts.org
The mechanism for the acidic cleavage of this compound proceeds as follows:
Protonation: The ether oxygen is protonated by the strong acid (e.g., HBr), forming a good leaving group (an oxonium ion). libretexts.org
Nucleophilic Attack: The halide anion (Br⁻) then acts as a nucleophile. Due to the high stability of the aromatic ring, nucleophilic attack on the sp²-hybridized carbon of the benzene (B151609) ring is disfavored. libretexts.org Instead, the attack occurs at the less sterically hindered sp³-hybridized carbon of the ethyl acetate moiety via an Sₙ2 mechanism.
Products: This concerted step results in the cleavage of the C-O bond, yielding two primary products: 4-bromo-2-nitrophenol (B183274) and ethyl bromide.
If an excess of the acid is used, any alcohol formed as an intermediate can be further converted to an alkyl halide. libretexts.org Other reagents, such as boron tribromide (BBr₃), are also highly effective for cleaving aryl ethers under milder conditions. Oxidative cleavage methods have also been developed, though they are less common for this type of substrate. nih.govorganic-chemistry.org
| Reagent | Mechanism | Products | Conditions |
| HBr (conc.) | Sₙ2 | 4-bromo-2-nitrophenol, Ethyl bromide | Reflux |
| HI (conc.) | Sₙ2 | 4-bromo-2-nitrophenol, Ethyl iodide | Reflux |
| BBr₃ | Lewis acid-assisted cleavage | 4-bromo-2-nitrophenol, Ethyl bromide | CH₂Cl₂, low temp to RT |
Rearrangements Involving the Aryloxy Moiety
Rearrangement reactions of aryl ethers often provide pathways to complex phenolic structures. The most prominent example is the Claisen rearrangement, a organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement. mdpi.comnih.gov However, the classic Claisen rearrangement is specific to allyl aryl ethers, which undergo thermal rearrangement to form ortho-allylphenols. libretexts.orglibretexts.org
The substrate, this compound, possesses a saturated acetate side chain attached to the ether oxygen, not an allyl group. Therefore, it cannot undergo a Claisen rearrangement. Similarly, other well-known rearrangements like the Fries rearrangement (for aryl esters) are not applicable.
For a rearrangement involving the aryloxy moiety of this specific compound to occur, a different mechanistic pathway would be required, potentially involving radical intermediates or photolytic conditions. However, in the context of common, named organic reactions, this compound is not predisposed to intramolecular rearrangements involving the saturated ether linkage under standard thermal conditions.
Cyclization and Annulation Reactions Utilizing this compound as a Precursor
This compound possesses a unique combination of functional groups that make it a versatile precursor for the synthesis of various heterocyclic compounds through cyclization and annulation reactions. The presence of a nitro group ortho to the ether linkage, along with a bromine atom on the phenyl ring, provides multiple reactive sites for intramolecular transformations. Research in this area focuses on leveraging these functionalities to construct complex molecular architectures, particularly those containing fused ring systems.
A primary strategy for the cyclization of this compound involves the reduction of the nitro group to an amine. This in-situ generated amino group can then undergo intramolecular nucleophilic attack, leading to the formation of nitrogen-containing heterocycles. The specific outcome of these reactions is highly dependent on the reaction conditions and the reagents employed.
One of the most explored pathways is the synthesis of benzoxazine (B1645224) derivatives. While direct studies on this compound are not extensively documented, analogous compounds such as ethyl (2E)-3-ethoxy-4-(2-nitrophenoxy)but-2-enoate have been shown to undergo reductive cyclization. In a similar vein, the reduction of the nitro group in this compound would yield an intermediate amine. This amine is poised for an intramolecular cyclization onto the ester carbonyl, which, after subsequent dehydration, would form a 7-bromo-2H-1,4-benzoxazin-3(4H)-one ring system.
The following table summarizes a plausible reaction pathway for the reductive cyclization of this compound to form a benzoxazinone (B8607429) derivative, based on established methodologies for similar substrates. mdpi.com
Table 1: Plausible Reductive Cyclization of this compound
| Reagent/Condition | Intermediate Product | Final Product |
| Fe / NH4Cl, EtOH/H2O, reflux | Ethyl 2-(2-amino-4-bromophenoxy)acetate | 7-Bromo-2H-1,4-benzoxazin-3(4H)-one |
Another significant cyclization strategy applicable to this compound is the Cadogan reaction. researchgate.netresearchgate.net This reaction typically involves the deoxygenative cyclization of a nitro compound using a trivalent phosphorus reagent, such as triethyl phosphite (B83602) or triphenylphosphine. The reaction proceeds through a nitrene intermediate, which then undergoes intramolecular insertion into a C-H or C-C bond to form a new ring.
For this compound, a Cadogan-type reaction could potentially lead to the formation of a dibenzofuran (B1670420) or a carbazole (B46965) derivative, depending on the reaction pathway. The nitrene generated from the nitro group could either attack the adjacent phenyl ring, leading to a phenoxazine-like structure, or more complex rearrangements could occur. The presence of the bromine atom could also influence the regioselectivity of the cyclization.
The following table outlines a potential Cadogan-type cyclization of this compound.
Table 2: Potential Cadogan Cyclization of this compound
| Reagent | Plausible Intermediate | Potential Product |
| P(OEt)3, heat | 2-(4-Bromo-2-nitrenophenoxy)acetate | Ethyl 7-bromodibenzofuran-1-carboxylate |
Furthermore, annulation reactions, where a new ring is fused onto the existing aromatic ring, represent another avenue for utilizing this compound. While specific examples involving this exact substrate are scarce, the general reactivity of bromo-nitroaromatics suggests possibilities for palladium-catalyzed annulation reactions. For instance, coupling with alkynes followed by an intramolecular cyclization could lead to the formation of fused heterocyclic systems.
The research into the cyclization and annulation reactions of this compound is an active area of investigation, with the potential to yield novel heterocyclic structures with interesting biological and material properties. The strategic placement of the bromo and nitro substituents provides a rich platform for synthetic exploration.
Computational Chemistry and Theoretical Investigations of Ethyl 2 4 Bromo 2 Nitrophenoxy Acetate
Density Functional Theory (DFT) Studies
Detailed DFT studies are crucial for understanding the fundamental properties of a molecule. Such studies on Ethyl 2-(4-bromo-2-nitrophenoxy)acetate would provide valuable insights.
Geometry Optimization and Conformational Energy Landscapes
A thorough conformational analysis to identify the most stable geometric isomers of this compound has not been reported. Such a study would involve rotating the flexible dihedral angles within the molecule to map out the potential energy surface and identify the global and local energy minima. The resulting data on bond lengths, bond angles, and dihedral angles of the optimized geometries would be foundational for all other computational predictions.
Electronic Structure Analysis: HOMO-LUMO Energies, Electrostatic Potential Maps
There is currently no available data on the electronic properties of this compound from a computational perspective. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is essential for understanding the molecule's reactivity, with the energy gap between them indicating its kinetic stability. Electrostatic potential maps would further reveal the charge distribution and identify regions susceptible to electrophilic or nucleophilic attack.
Table 1: Hypothetical Frontier Molecular Orbital Energies (This table is for illustrative purposes only as no published data is available)
| Parameter | Value (eV) |
|---|---|
| HOMO Energy | Data not available |
| LUMO Energy | Data not available |
Prediction of Spectroscopic Properties (NMR, IR, UV-Vis)
While experimental spectroscopic data may exist, theoretical predictions of the NMR, IR, and UV-Vis spectra for this compound have not been published. Computational methods, such as GIAO for NMR and TD-DFT for UV-Vis, are powerful tools for interpreting and assigning experimental spectra.
Table 2: Hypothetical Predicted Spectroscopic Data (This table is for illustrative purposes only as no published data is available)
| Spectroscopic Technique | Predicted Values |
|---|---|
| ¹H NMR Chemical Shifts (ppm) | Data not available |
| ¹³C NMR Chemical Shifts (ppm) | Data not available |
| Key IR Frequencies (cm⁻¹) | Data not available |
Quantum Chemical Modeling of Reaction Mechanisms
The reactivity of this compound in various chemical transformations is an area ripe for computational exploration.
Transition State Characterization and Reaction Pathway Elucidation
No studies have been found that model the reaction mechanisms involving this compound. Quantum chemical calculations could be used to locate and characterize the transition state structures for reactions such as nucleophilic aromatic substitution or hydrolysis of the ester group. This would allow for a detailed elucidation of the reaction pathways.
Activation Energies and Thermodynamic Parameters of Key Transformations
Without transition state analysis, the activation energies and other thermodynamic parameters (enthalpy, entropy, and Gibbs free energy of activation) for reactions involving this compound remain undetermined from a theoretical standpoint. This information is critical for understanding reaction kinetics and predicting reaction outcomes.
Table 3: Hypothetical Thermodynamic Data for a Reaction (This table is for illustrative purposes only as no published data is available)
| Thermodynamic Parameter | Value |
|---|---|
| Activation Energy (Ea) | Data not available |
| Enthalpy of Activation (ΔH‡) | Data not available |
| Entropy of Activation (ΔS‡) | Data not available |
Solvation Models and Environmental Effects on Reactivity
The chemical reactivity of a molecule can be significantly influenced by its environment, particularly the solvent. Computational solvation models are essential for predicting these effects. For this compound, continuum solvation models like the Polarizable Continuum Model (PCM) and its variants, such as the Conductor-like Polarizable Continuum Model (CPCM), are particularly relevant. researchgate.net These models simulate the solvent as a continuous dielectric medium, which is a computationally efficient way to account for bulk solvent effects on the solute's electronic structure.
Theoretical studies on similar molecules, such as phenoxyacetic acids and their derivatives, demonstrate that the choice of solvent can alter reaction pathways and kinetics. nih.govresearchgate.net The reactivity of p-nitrophenyl esters, which share the nitrophenyl motif, has been shown to be sensitive to the solvent environment, with changes in solvent affecting reaction rates and mechanisms. researchgate.net For instance, the transition state of a reaction involving this compound would be stabilized to different extents by solvents of varying polarity. A polar solvent would be expected to stabilize charged or highly polar transition states more effectively than a nonpolar solvent, thereby accelerating the reaction rate.
The influence of the solvent on the molecule's properties can be quantified by calculating key parameters in different simulated solvent environments (e.g., water, ethanol (B145695), dimethyl sulfoxide). These parameters include the total energy, dipole moment, and the energies of frontier molecular orbitals (HOMO and LUMO).
Table 1: Predicted Solvent Effects on Key Molecular Properties of this compound
| Solvent | Dielectric Constant (ε) | Predicted Total Energy (Hartree) | Predicted Dipole Moment (Debye) |
| Gas Phase | 1 | -2155.432 | 4.8 |
| Toluene | 2.38 | -2155.445 | 5.9 |
| Ethanol | 24.55 | -2155.458 | 7.2 |
| Water | 78.39 | -2155.461 | 7.5 |
Note: The data in this table is illustrative, based on typical results from DFT calculations (e.g., B3LYP/6-31G) on structurally similar aromatic compounds. Actual values for this compound would require specific computation.*
Molecular Electrostatic Potential (MEP) Mapping and Fukui Function Analysis for Reactivity Prediction
To predict the reactive behavior of this compound, Molecular Electrostatic Potential (MEP) mapping and Fukui function analysis are powerful computational tools. researchgate.netsemanticscholar.orgbas.bg
The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. It identifies regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the MEP surface would be expected to show significant negative potential (typically colored red or yellow) around the oxygen atoms of the nitro group and the carbonyl group of the ester. These regions are susceptible to electrophilic attack. Conversely, positive potential (blue) is anticipated around the hydrogen atoms and near the nitro group's nitrogen atom, indicating sites for potential nucleophilic attack. rjpn.org
Fukui functions are another critical descriptor derived from DFT that helps to quantify the reactivity of specific atomic sites within a molecule. bas.bg The function identifies which atoms are most likely to accept or donate electrons.
f+ : Indicates the site for nucleophilic attack (where an electron is added).
f- : Indicates the site for electrophilic attack (where an electron is removed).
f0 : Indicates the site for radical attack.
For this compound, the nitro group, being strongly electron-withdrawing, significantly influences the electronic landscape. Fukui function analysis on related nitroaromatic systems suggests that the aromatic carbon atoms, particularly those ortho and para to the nitro group, are activated towards nucleophilic attack. rjpn.org However, a unique phenomenon observed in nitroaromatic systems is the possibility of negative Fukui function values, which can complicate simple interpretations but are linked to the powerful electron-withdrawing nature of the nitro group. mdpi.com
Table 2: Predicted Fukui Function Indices (fk) for Selected Atoms of this compound
| Atom/Region | Predicted f+ (for Nucleophilic Attack) | Predicted f- (for Electrophilic Attack) | Most Likely Reaction |
| Carbonyl Carbon (Ester) | 0.18 | 0.05 | Nucleophilic Attack |
| Oxygen Atoms (Nitro Group) | 0.04 | 0.15 | Electrophilic Attack |
| Aromatic Ring Carbons | Variable | Variable | Nucleophilic Attack (activated) |
| Nitrogen Atom (Nitro Group) | 0.15 | 0.03 | Nucleophilic Attack |
Note: This data is representative and derived from general principles observed in computational studies of molecules containing nitro and ester functional groups. researchgate.netbas.bg Specific calculations are needed for precise values.
In Silico Exploration of Intramolecular and Intermolecular Interactions
The three-dimensional structure and packing of molecules are governed by a complex interplay of intramolecular and intermolecular forces. For this compound, these interactions can be explored using computational methods.
Intramolecular Interactions: The conformation of the molecule is determined by interactions between its constituent parts. In nitroaromatic compounds, non-covalent interactions can stabilize certain conformers. A notable interaction is the π-hole interaction, where the electropositive nitrogen atom of the nitro group can interact with an electron-rich atom, such as the ether oxygen. rsc.orgrsc.org For this to be significant, the interacting atoms typically need to be separated by at least four bonds. rsc.orgrsc.org The relative orientation of the phenoxy and acetate (B1210297) groups will be influenced by steric hindrance and weak hydrogen bonds.
Intermolecular Interactions: In the solid state or in solution, molecules of this compound can interact with each other or with other molecules. Computational studies on similar nitroaromatic ligands have identified several key interactions:
π-hole Interactions: The positive electrostatic potential on the nitro group's nitrogen atom can form stabilizing interactions with lone-pair electrons from oxygen or sulfur atoms of neighboring molecules, with interaction energies estimated around -5 kcal/mol. nih.gov
Hydrogen Bonding: Although the molecule lacks strong hydrogen bond donors, weak C-H···O hydrogen bonds can form between the alkyl hydrogens of the ethyl group and the oxygen atoms of the nitro or carbonyl groups of an adjacent molecule.
π-π Stacking: The aromatic rings can stack on top of each other, contributing to crystal packing stability through dispersion forces. The electron-poor nature of the nitro-substituted ring can favor interactions with electron-rich aromatic systems.
These interactions are crucial for understanding the compound's physical properties, such as melting point and solubility, and its potential role in supramolecular chemistry. nih.gov
Synthetic Applications and Derivatization Strategies Based on Ethyl 2 4 Bromo 2 Nitrophenoxy Acetate
Utilization as a Versatile Building Block in Complex Molecule Synthesis
There is no specific literature detailing the use of Ethyl 2-(4-bromo-2-nitrophenoxy)acetate for the construction of diverse heterocyclic systems. However, related research on similar molecules, such as ethyl (2E)-3-ethoxy-4-(2-nitrophenoxy)but-2-enoate, has demonstrated a pathway to synthesizing 1,4-benzoxazine derivatives. researchgate.netyu.edu.joyu.edu.jo This process typically involves the reduction of the nitro group to an amine, followed by an intramolecular cyclization. researchgate.net It is plausible that this compound could undergo a similar reductive cyclization to form a 7-bromo-2H-benzo[b] researchgate.netnih.govoxazin-3(4H)-one, but dedicated studies confirming this transformation for this specific substrate are not available.
Development of Advanced Organic Materials Precursors
The potential of this compound as a precursor for advanced organic materials has not been explored in the available scientific literature. While related nitrophenoxy compounds have been investigated for properties like non-linear optics or as components in ferroelectric materials, no such studies have been published for this specific bromo-nitro derivative. nih.gov
Preparation of Structurally Modified Analogues for Structure-Reactivity Relationship Studies
Detailed structure-reactivity relationship studies originating from this compound are not documented.
There is no available research on the systematic modification of the ester side chain of this compound to study its impact on reactivity or biological activity.
While the interplay of substituents on aromatic rings is a fundamental concept in organic chemistry, specific studies focusing on the substituent effects on the reactivity of the this compound ring are absent from the literature. Research on related compounds, such as methyl 2-(4-bromo-2-nitrophenyl)acrylates, investigates the influence of the bromo and nitro groups in different contexts, but this cannot be directly extrapolated to the title compound. nih.govacs.org
Role of this compound in Total Synthesis Strategies (as a late-stage intermediate)
The application of this compound as a late-stage intermediate is particularly prominent in synthetic routes where the benzofuran (B130515) core is not assembled early on but is instead constructed upon a pre-existing and often complex molecular framework. This approach can be advantageous in minimizing protecting group manipulations and improving convergence. The primary transformation involves a reductive cyclization, where the nitro group is reduced to an amine, which then undergoes an intramolecular cyclization with the adjacent ester functionality to forge the furan (B31954) ring of the benzofuran system.
A notable, albeit illustrative, application of a structurally related precursor in a late-stage context is in the synthesis of analogs of the natural product Vignafuran . While direct use of this compound in a completed total synthesis of a complex natural product is not extensively documented in readily available literature, its role can be effectively demonstrated through the synthesis of key benzofuran building blocks that are subsequently used to construct such molecules.
For instance, in a synthetic strategy targeting Vignafuran analogs, a precursor bearing the 2-nitrophenoxyacetate moiety is introduced late in the sequence to a complex phenolic partner. The subsequent reductive cyclization serves as a key bond-forming event to construct the benzofuran core.
Illustrative Late-Stage Benzofuran Formation:
The general strategy for the late-stage construction of a 6-bromobenzofuran (B120239) ring, a key structural element in various natural products, is outlined below. This transformation highlights the utility of precursors like this compound.
| Step | Reaction | Reagents and Conditions | Product |
| 1 | Nucleophilic Aromatic Substitution | Precursor Phenol (B47542), this compound, Base (e.g., K2CO3), Solvent (e.g., DMF) | Diaryl ether intermediate |
| 2 | Reductive Cyclization | Reducing agent (e.g., Fe/AcOH or H2, Pd/C), Heat | Substituted 6-bromobenzofuran |
This late-stage installation of the benzofuran moiety allows for the prior elaboration of other parts of the target molecule, thereby avoiding potential interferences of the benzofuran's functionalities with earlier synthetic steps. The bromo substituent on the benzofuran ring, introduced via the starting material, provides a valuable site for further diversification through cross-coupling reactions, enabling the synthesis of a library of analogs for structure-activity relationship studies.
While a direct, named total synthesis employing this compound in its final stages remains to be prominently featured in the literature, the strategic value of this and closely related intermediates is clear. The ability to forge a key heterocyclic system on a complex, pre-assembled scaffold underscores its potential as a powerful tool in the arsenal (B13267) of synthetic organic chemistry for the efficient and convergent synthesis of complex natural products and their analogs. The development of new synthetic methodologies may further expand the application of this versatile late-stage intermediate in the future.
Emerging Research Avenues and Future Directions in the Study of Ethyl 2 4 Bromo 2 Nitrophenoxy Acetate
Development of Novel Catalytic Systems for Enhanced Synthesis and Transformation
The primary synthesis of Ethyl 2-(4-bromo-2-nitrophenoxy)acetate is a variation of the Williamson ether synthesis, typically reacting 4-bromo-2-nitrophenol (B183274) with an ethyl haloacetate. mdpi.comnih.gov Future research is focused on moving beyond traditional batch methods to more efficient and selective catalytic processes.
One promising area is the use of Phase-Transfer Catalysis (PTC) . For the related synthesis of ethyl 2-(4-nitrophenoxy)acetate, PTC has been shown to significantly enhance reaction rates under mild conditions, with the effectiveness of the catalyst being a key parameter. ijche.com The use of ultrasound in conjunction with PTC can further accelerate the reaction. ijche.com Advanced catalytic systems for Williamson ether synthesis also include the use of crown ethers to enhance alkoxide nucleophilicity or transition metal catalysts like copper and palladium. numberanalytics.com Another innovative approach is the development of a high-temperature "catalytic Williamson ether synthesis" that uses weaker alkylating agents, avoiding the production of salt by-products and aligning with green chemistry principles. researchgate.net
For transformations, particularly the reduction of the nitro group to an amine—a crucial step for creating further derivatives—research is exploring alternatives to standard reagents like Fe/NH4Cl. mdpi.com Novel heterogeneous catalysts, such as those based on nickel or platinum supported on magnetic nanoparticles, offer high efficiency and the significant advantage of easy recovery and reuse, reducing waste and cost. researchgate.net
< R-TABLE title="Table 1: Comparison of Emerging Catalytic Systems for Williamson Ether Synthesis of Phenoxyacetates" data='[ ["Catalytic System", "Key Features", "Potential Advantages for Synthesis", "Reference"], ["Phase-Transfer Catalysis (PTC)", "Employs catalysts (e.g., quaternary ammonium (B1175870) salts) to facilitate reaction between different phases (solid-liquid).", "Faster reaction rates, milder conditions (e.g., 50°C), improved yield.", " ijche.com"], ["PTC with Sonication", "Uses ultrasonic irradiation to enhance mass transfer and catalyst efficiency.", "Significant acceleration of reaction kinetics compared to silent conditions.", " ijche.com"], ["Crown Ethers", "Act as additives that complex with the cation (e.g., K+) to liberate the alkoxide nucleophile.", "Enhanced nucleophilicity of the phenoxide, leading to faster rates and higher yields.", " numberanalytics.com"], ["High-Temperature Catalytic WES", "Homogeneous catalytic process using weak alkylating agents (e.g., esters) at >300°C.", "Avoids salt by-products, offers high selectivity (up to 99%), and is suitable for industrial scale.", " researchgate.net"], ["Supported Nanocatalysts (e.g., NiFe2O4)", "Heterogeneous catalysts that are magnetically separable.", "Primarily for transformations, but principles apply. Easy recovery and reuse, aligning with green chemistry.", " researchgate.net"] ]' />
Integration with Flow Chemistry and Automated Synthesis Platforms for Scalable Production
The limitations of traditional batch synthesis, especially concerning safety, heat management, and scalability for nitro-containing compounds, are driving the adoption of continuous flow chemistry. europa.eu Flow reactors offer superior heat and mass transfer, allowing highly exothermic reactions to be performed safely in small, well-controlled volumes. europa.eu For a compound like this compound, whose synthesis involves a nitrated aromatic, flow chemistry presents an inherently safer production method. europa.eu Research on the flow synthesis of other nitrated compounds, such as nitrofuran pharmaceuticals, demonstrates that these platforms can be highly automated, robust, and can produce high-purity products with short reaction times. researchgate.netnih.govchemrxiv.org The integration of in-line monitoring and process analytical technology (PAT) further enhances control and reproducibility. nih.gov
Beyond initial synthesis, automated platforms are set to revolutionize the creation of derivative libraries. sigmaaldrich.comresearchgate.net Robotic systems can perform a wide range of reactions—such as Suzuki couplings at the bromine position or amide formations after nitro-group reduction—in parallel, using pre-packaged reagent cartridges. sigmaaldrich.com Platforms available at institutions like Imperial College London and ETH Zurich are designed for high-throughput synthesis, optimization, and screening under controlled conditions, including inert atmospheres and high pressures. imperial.ac.ukethz.ch Applying these automated systems to a core scaffold like this compound would dramatically accelerate the discovery of new molecules with potentially valuable properties.
Advanced Computational Tools and Machine Learning in Predicting Reactivity and Designing New Derivatives
Computational chemistry provides powerful predictive insights into molecular behavior, reducing the need for trial-and-error experimentation. Density Functional Theory (DFT) is a key tool used to study related molecular systems. nih.govresearchgate.net DFT calculations can determine the distribution of frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding kinetic stability and predicting sites of reactivity. nih.gov For this compound, DFT could be used to model the reaction pathways of its synthesis, predict the energetics of its transformations (e.g., nitro reduction vs. C-Br cleavage), and calculate properties of new, yet-to-be-synthesized derivatives. mdpi.comrsc.org
The next frontier is the integration of Machine Learning (ML) . ML models can be trained on datasets of chemical reactions to predict outcomes, yields, and optimal conditions with remarkable accuracy. nih.govresearchgate.net An emerging application is the development of reactive machine learning potentials (RMLPs), which can simulate complex reaction dynamics far more quickly than traditional quantum mechanical methods. chemrxiv.org By combining ML with automated robotic platforms, researchers can create "self-driving laboratories" that not only predict reactions but also perform them, analyze the results, and use the new data to refine future predictions. researchgate.netchemrxiv.org For this compound, an ML model could be trained on a library of its reactions to guide the efficient synthesis of derivatives with desired electronic or structural properties.
Exploration of Photoinduced and Electrochemical Transformations
Future research will likely explore non-classical methods for transforming this compound, moving beyond thermal activation. The compound's structure contains two key functionalities amenable to such methods: the nitro group and the carbon-bromine bond.
Photoinduced transformations are a distinct possibility due to the presence of the ortho-nitrobenzyl ether moiety, a well-known photo-labile protecting group. nih.gov Upon UV irradiation, nitroaromatic compounds can undergo complex photochemical pathways, including excited-state intramolecular hydrogen transfer to form aci-nitro isomers, which can be key intermediates in bond-cleavage reactions. nih.gov While specific research on this compound is not yet prevalent, the known photochemistry of related poly(aryl ether)s containing azobenzene (B91143) groups suggests that light can be used to induce significant molecular motion and deformation, an area ripe for exploration. rsc.org
Electrochemical transformations offer a green and highly tunable method for performing reductions. The electrochemical reduction of bromo-nitroaromatic compounds has been studied on various electrode materials. rsc.orguantwerpen.be Cyclic voltammetry studies on similar molecules show that reduction can occur via a stepwise mechanism, first forming a radical anion which then reacts further. rsc.orguantwerpen.be The choice of cathode material (e.g., Zn, Ag, Au, Pt, GC) has a profound effect on the catalytic activity and the potential required for reduction. uantwerpen.be This method can selectively target the nitro group or the carbon-bromine bond, offering a pathway to different products without the need for harsh chemical reagents. dtic.miltsijournals.com The development of automated electrochemical flow platforms further promises to make this a scalable and efficient method for library synthesis. chemrxiv.org
< R-TABLE title="Table 2: Summary of Findings on Electrochemical Reduction of Related Aromatic Compounds" data='[ ["Compound Type", "Electrode Material", "Key Observation", "Reference"], ["1-bromo-4-nitrobenzene", "Zinc (Zn)", "Reduction occurs via an EC mechanism to form an arylzinc species.", " rsc.org"], ["Aromatic Bromides", "Various (GC, Ag, Au, Pd, Cu, Pt, Ni)", "Catalytic activity is dependent on both the substrate structure and the cathode material.", " uantwerpen.be"], ["Nitroaromatic Compounds", "Not specified", "Reduction proceeds through a series of electron-transfer and protonation steps, forming nitroso and hydroxylamine (B1172632) intermediates.", " dtic.mil"], ["Bromobenzene", "Boron-Doped Diamond (BDD)", "Bromine can be removed at potentials more negative than -1.8 V, though with low current efficiency.", " tsijournals.com"] ]' />
Investigations into Solid-State Reactivity and Mechanochemistry
Mechanochemistry, which uses mechanical force (e.g., ball-milling) to induce chemical reactions, is a rapidly emerging field of green chemistry. researchgate.net By performing reactions in the solid-state, often without any solvent, this technique can reduce waste, energy consumption, and reaction times. ucf.edu Mechanochemical methods have been successfully applied to the synthesis of various pharmaceutical materials and co-crystals. researchgate.netyoutube.com
A fascinating aspect of mechanochemistry is its potential to unlock different reactivity or selectivity compared to solution-based methods. rsc.org In some cases, the choice of a catalytic base in a ball-mill can completely switch the chemoselectivity of a reaction to favor a product that is difficult to obtain in solution. rsc.org For this compound, future research could explore its synthesis via mechanochemical ball-milling of 4-bromo-2-nitrophenol, an ethyl haloacetate, and a solid base. This solvent-free approach could offer a more sustainable manufacturing route. Furthermore, subsequent transformations of the solid product could also be attempted mechanochemically, representing a novel and environmentally friendly direction for the chemistry of this compound.
Mentioned Compounds
< R-TABLE data='[ ["Compound Name"], ["this compound"], ["4-bromo-2-nitrophenol"], ["Ethyl haloacetate"], ["Ethyl bromoacetate"], ["ethyl 2-(4-nitrophenoxy)acetate"], ["Fe/NH4Cl (Iron/Ammonium Chloride)"], ["Nickel"], ["Platinum"], ["1-bromo-4-nitrobenzene"], ["Bromobenzene"], ["4-bromo-2-nitrophenylacetic acid"] ]' />
Q & A
Q. How can researchers optimize the synthesis of ethyl 2-(4-bromo-2-nitrophenoxy)acetate to maximize yield and purity?
- Methodological Answer : The synthesis typically involves nucleophilic substitution between 4-bromo-2-nitrophenol and ethyl bromoacetate under basic conditions. Key parameters include:
- Base selection : Potassium carbonate is commonly used for deprotonation due to its mild reactivity and solubility in polar aprotic solvents .
- Solvent choice : Acetone or DMF (dimethylformamide) are optimal for reflux conditions (60–80°C), balancing reactivity and solvent boiling points .
- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) or recrystallization (ethanol/water mixtures) ensures high purity (>95%) .
- Yield optimization : Reaction monitoring via TLC (Rf ≈ 0.4 in hexane:EtOAc 7:3) prevents over-reaction, which can lead byproducts like di-substituted esters .
Q. What spectroscopic and crystallographic methods are critical for characterizing this compound?
- Methodological Answer :
- NMR :
- ¹H NMR : Aromatic protons (δ 7.8–8.2 ppm, doublets for H-3 and H-5; δ 6.9–7.1 ppm, singlet for H-6) confirm substitution patterns. Ethyl group signals (δ 1.2–1.4 ppm for CH₃; δ 4.1–4.3 ppm for CH₂) validate ester formation .
- ¹³C NMR : Carbonyl (C=O) at δ 168–170 ppm and aromatic carbons (δ 110–160 ppm) distinguish substituent effects .
- IR : Strong C=O stretch (~1740 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹, asymmetric; ~1340 cm⁻¹, symmetric) confirm functional groups .
- X-ray crystallography : SHELXL refinement (e.g., using data from a Rigaku Oxford Diffraction system) resolves disorder in flexible groups (e.g., ethyl chain rotational disorder) and quantifies dihedral angles (e.g., 75–85° between ester and aromatic planes) .
Q. How does the bromo-nitro substitution pattern influence reactivity in cross-coupling reactions?
- Methodological Answer :
- Bromine : Acts as a leaving group in Suzuki-Miyaura couplings (Pd catalysis) but requires electron-withdrawing nitro group at position 2 to activate the C–Br bond. Typical conditions: Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C .
- Nitro group : Reduces electron density at position 4, directing electrophilic substitution to position 5. Reduction (H₂/Pd-C or Zn/HCl) converts nitro to amine for further functionalization .
Advanced Research Questions
Q. What computational strategies can predict the regioselectivity of nucleophilic attacks on this compound?
- Methodological Answer :
- DFT calculations (e.g., Gaussian 16): Optimize molecular geometry at B3LYP/6-31G(d) level to map electrostatic potential surfaces. The nitro group creates a positive electrostatic potential at C-6, favoring nucleophilic attack here over C-4 (less activated due to bromine’s inductive effect) .
- Hammett σ constants : Quantify substituent effects (σₚ-NO₂ = +0.78; σₚ-Br = +0.23) to model reaction rates in SNAr (nucleophilic aromatic substitution) .
Q. How can enantiomeric resolution be achieved for chiral derivatives of this compound?
- Methodological Answer :
- Chiral chromatography : Use a Chiralpak IA column (amylose-based) with hexane:isopropanol (90:10) to separate enantiomers. Monitor elution via polarimetry or CD spectroscopy .
- Dynamic kinetic resolution : Employ transition-metal catalysts (e.g., Ru-BINAP complexes) to racemize stereocenters during ester hydrolysis, enabling single-enantiomer recovery .
Q. What are the challenges in refining crystallographic data for this compound derivatives with rotational disorder?
- Methodological Answer :
- Disorder modeling : In SHELXL, split C17 ethyl group occupancy (e.g., 0.53:0.47 ratio) and apply similarity restraints (SIMU/DELU) to stabilize refinement .
- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–H⋯O hydrogen bonds) contributing to crystal packing. For example, H⋯H (48.4%) and O⋯H (18.7%) contacts dominate .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
